Ethyl 2-(2,4-dinitrophenoxy)acetate
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Overview
Description
Ethyl 2-(2,4-dinitrophenoxy)acetate is an organic compound with the molecular formula C10H10N2O7. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by the presence of a dinitrophenoxy group attached to an ethyl acetate moiety.
Preparation Methods
The synthesis of ethyl 2-(2,4-dinitrophenoxy)acetate can be achieved through a multi-step process:
Reaction of 2,4-dinitrophenol with ethyl acetate: This step involves the esterification of 2,4-dinitrophenol with ethyl acetate to form 2,4-dinitrophenoxyethyl acetate.
Reaction with ethyl imide: The intermediate product, 2,4-dinitrophenoxyethyl acetate, is then reacted with ethyl imide to produce this compound.
Chemical Reactions Analysis
Ethyl 2-(2,4-dinitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2,4-dinitrophenoxy)acetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.
Biological Studies: The compound is used in biochemical studies to investigate the effects of nitro groups on biological systems.
Industrial Chemistry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dinitrophenoxy)acetate involves its interaction with molecular targets through its nitro groups. These groups can participate in electron transfer reactions, making the compound a useful reagent in redox chemistry. The pathways involved include nucleophilic addition and Michael reactions, where the nitro groups act as electron-withdrawing substituents .
Comparison with Similar Compounds
Ethyl 2-(2,4-dinitrophenoxy)acetate can be compared with other similar compounds such as:
Ethyl N-(2,4-dinitrophenoxy)acetimidate: This compound has a similar structure but differs in the presence of an imidate group instead of an acetate group.
Ethyl bis-(2,4-dinitrophenyl)acetate: This compound contains two dinitrophenyl groups and exhibits different intramolecular interactions compared to this compound.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and industrial chemistry.
Biological Activity
Ethyl 2-(2,4-dinitrophenoxy)acetate is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a dinitrophenoxy group attached to an acetate moiety. The structural formula can be represented as follows:
This compound's unique structure is responsible for its diverse biological activities, which include anti-tumor, anti-allergic, and antimicrobial properties.
1. Inhibition of Thioredoxin Reductase (TrxR)
Recent studies have highlighted the compound's ability to inhibit thioredoxin reductase (TrxR), an enzyme critical for maintaining cellular redox balance and regulating apoptosis in cancer cells. The inhibition rate observed was approximately 75.3% at a concentration of 100 µM . This suggests potential applications in cancer therapy by promoting tumor cell death through oxidative stress.
2. Anti-Allergic Properties
In a study investigating anti-allergic activities, this compound exhibited significant effects on IgE-mediated degranulation in RBL-2H3 cells. The compound was compared with known anti-allergic agents such as dexamethasone and showed promising results, indicating its potential as a therapeutic agent for allergic reactions .
3. Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties against various pathogens. In vitro studies revealed effective inhibition against Aspergillus fumigatus and Salmonella typhimurium, with minimum inhibitory concentrations (MICs) recorded at 35 µg/l and 25 µg/l , respectively . This positions this compound as a candidate for developing new antimicrobial agents.
Table 1: Summary of Biological Activities
Discussion
The diverse biological activities of this compound make it a compound of interest in pharmacological research. Its ability to inhibit TrxR suggests potential applications in oncology, while its anti-allergic and antimicrobial properties open avenues for treating allergic conditions and infections.
Properties
IUPAC Name |
ethyl 2-(2,4-dinitrophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPICVKGZXMYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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